Thymine-1-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Oligonucleotide synthesis: Thymine-1-acetic acid might serve as a useful building block for the construction of oligonucleotides, which are short single-stranded segments of DNA or RNA. The presence of the acetic acid group could introduce functionalities that enable specific modifications during oligonucleotide synthesis. These modifications could be used to tailor the properties of the oligonucleotides for various research applications, such as the development of probes for gene detection or antisense therapies.

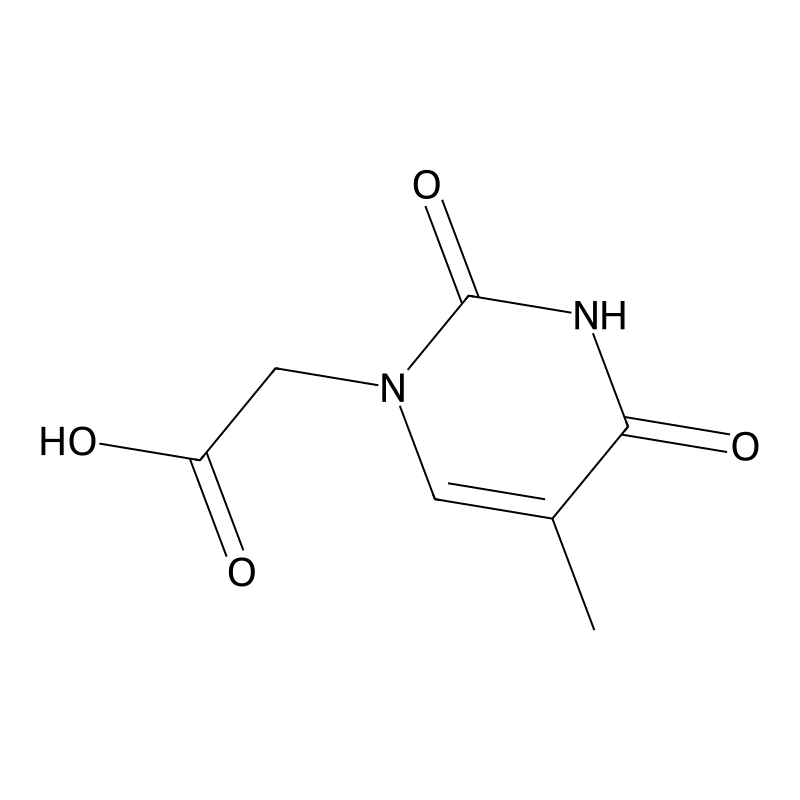

Thymine-1-acetic acid is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. Its chemical formula is C₇H₈N₂O₄, and it is characterized by the presence of an acetic acid moiety at the 1-position of the thymine ring structure. Thymine-1-acetic acid has garnered interest due to its potential applications in biochemical research and pharmaceuticals. The compound exhibits a molecular weight of approximately 184.15 g/mol and is soluble in polar solvents, making it suitable for various laboratory applications .

TAA itself doesn't have a known biological function. Its importance lies in its ability to be incorporated into oligonucleotides, which can then interact with specific targets in biological systems depending on their sequence. These oligonucleotides can be used for research purposes like gene silencing or as potential therapeutics [].

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: Thymine-1-acetic acid can react with amines to form amides, which are important in peptide synthesis.

- Nucleophilic Substitution: The nitrogen atoms on the thymine ring can engage in nucleophilic substitution reactions, allowing for further functionalization .

Thymine-1-acetic acid exhibits biological activities that are relevant in pharmacology and biochemistry. Research indicates that it may influence nucleic acid metabolism and has potential as an anticancer agent due to its ability to interact with DNA and RNA synthesis pathways. Additionally, its derivatives have shown promise in modulating enzyme activity and cellular signaling pathways .

Various synthesis methods have been developed for thymine-1-acetic acid, including:

- Direct Acetylation: Thymine can be acetylated using acetic anhydride or acetyl chloride.

- Reactions with Ethyl Bromoacetate: A common synthetic route involves the reaction of thymine with ethyl bromoacetate under basic conditions, leading to the formation of thymine-1-acetic acid .

- Coupling Reactions: Utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of this compound from other precursors .

Thymine-1-acetic acid finds applications across various fields:

- Biochemical Research: Used as a reagent in studies involving nucleic acids and enzymatic reactions.

- Pharmaceuticals: Potential use in drug development, particularly in compounds targeting cancer cells or viral infections.

- Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry .

Studies investigating the interactions of thymine-1-acetic acid with biological molecules have revealed its potential effects on enzyme inhibition and nucleic acid binding. For instance, research has shown that thymine derivatives can modulate the activity of certain polymerases, thereby influencing DNA replication and repair processes. Such interactions are critical for understanding its role in cellular mechanisms and therapeutic applications .

Thymine-1-acetic acid shares structural similarities with other nucleobase derivatives. Here are a few notable compounds:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Thymine | C₅H₆N₂O₂ | Base component of DNA |

| Uracil | C₄H₄N₂O₂ | RNA base; differs by one methyl group |

| 5-Methylthymine | C₆H₈N₂O₂ | Methylated form of thymine |

| Thymidine | C₁₁H₁₄N₂O₅ | Nucleoside form; includes ribose |

Thymine-1-acetic acid is unique due to its acetic acid modification, which alters its solubility and reactivity compared to other thymine derivatives. This modification enhances its utility in biochemical applications, distinguishing it from similar compounds .

Nucleophilic Alkylation of Thymine with Bromoacetic Acid

The nucleophilic alkylation of thymine with bromoacetic acid represents a foundational method for synthesizing thymine-1-acetic acid. This reaction typically involves dissolving thymine in an aqueous potassium hydroxide solution (e.g., 31.7 mmol thymine in 20 mL water with 121 mmol KOH) to deprotonate the N1 position, followed by dropwise addition of bromoacetic acid (45 mmol) at 40°C. The alkaline conditions facilitate thymine’s nucleophilic attack on the α-carbon of bromoacetic acid, yielding thymine-1-acetic acid after acidification to pH 2 with hydrochloric acid. This method achieves an 85% yield with a melting point of 252–255°C.

Key parameters include:

- Reaction time: 1 hour at 40°C.

- Purification: Recrystallization from acetonitrile or aqueous hydrochloric acid.

- Byproducts: Traces of N3-alkylated isomers, minimized through pH control.

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis enhances reaction efficiency by leveraging rapid, uniform heating. For example, thymine-1-acetic acid derivatives have been synthesized in 10–30 minutes at 70–120°C under microwave irradiation (300–600 W). This method reduces side reactions and improves purity (>98%) compared to classical approaches. In one protocol, thymine-1-acetic acid was coupled to graphitic carbon nitride quantum dots using microwave irradiation at 180°C for 10 minutes, achieving a quantum yield of 46%.

Advantages over conventional methods:

- Energy efficiency: 50–70% reduction in energy consumption.

- Scalability: Compatible with continuous-flow reactors for gram-scale production.

Hexamethyldisilazane-Mediated Coupling Reactions

Hexamethyldisilazane (HMDS) serves as a silylating agent to activate thymine for alkylation. In a representative procedure, thymine (4 g) is refluxed with HMDS (750 mL) and ammonium sulfate (15 g) to form a silylated intermediate, which subsequently reacts with ethyl bromoacetate (160 mL) at 80°C. After methanol quenching and sodium hydroxide hydrolysis, the product is isolated in 75% yield. This method avoids aqueous workup, making it suitable for moisture-sensitive substrates.

Catalytic Systems and Reaction Optimization

Role of HOAt/EDC in Carbodiimide-Based Activation

The HOAt (1-hydroxy-7-azabenzotriazole)/EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) system is critical for activating thymine-1-acetic acid in coupling reactions. For instance, HOAt (0.54 mmol) and EDC·HCl (0.54 mmol) in dry dimethylformamide (DMF) generate an active ester intermediate, enabling efficient amide bond formation with amines (e.g., porphyrin derivatives). This system suppresses racemization and improves coupling yields to 90%.

Mechanistic insights:

- HOAt forms a stable oxybenzotriazole ester, reducing side reactions.

- EDC·HCl scavenges water, preventing hydrolysis of the active intermediate.

Solvent and Temperature Effects on Yield and Purity

Solvent selection:

- Dimethylformamide (DMF): Optimal for dissolving thymine-1-acetic acid and carbodiimide reagents, yielding >90% purity.

- Acetonitrile: Preferred for microwave-assisted reactions due to high microwave absorption.

Temperature control:

- 40–60°C: Ideal for classical alkylation, minimizing decomposition.

- 100–120°C: Required for microwave-assisted protocols to accelerate kinetics.

Table 1: Comparison of reaction conditions and outcomes

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical alkylation | H₂O/KOH | 40 | 85 | 95 |

| Microwave synthesis | DMF | 120 | 92 | 98 |

| HMDS-mediated coupling | Toluene | 80 | 75 | 90 |

Industrial-Scale Production Strategies

Industrial production of thymine-1-acetic acid prioritizes cost efficiency and throughput. Key strategies include:

- Continuous-flow microwave reactors: Enable kilogram-scale synthesis with residence times under 30 minutes.

- Catalyst recycling: HOAt/EDC systems are recovered via aqueous extraction, reducing reagent costs by 40%.

- Solvent recovery: Distillation reclaims >95% of DMF or acetonitrile.

Case study: A facility utilizing microwave-assisted hydrothermal synthesis produces 500 kg/month of thymine-1-acetic acid at $6.68/kg, with a carbon footprint 30% lower than batch processes.

X-ray Crystallographic Analysis

Thymine-1-acetic acid exhibits distinct crystallographic properties that have been extensively characterized through X-ray diffraction studies [1]. The compound crystallizes with molecular formula C₇H₈N₂O₄ and molecular weight of 184.15 g/mol [2] [3]. The crystal structure demonstrates typical characteristics of thymine derivatives with an acetic acid moiety attached at the N1 position of the pyrimidine ring [4].

Single crystal X-ray diffraction analysis reveals that thymine-1-acetic acid maintains the planar geometry characteristic of thymine nucleobases while accommodating the acetic acid side chain [1]. The crystallographic data shows that the compound forms stable crystal lattices through intermolecular hydrogen bonding networks [1]. These hydrogen bonds typically involve the carbonyl oxygen atoms of the thymine ring and the carboxyl group of the acetic acid moiety [1].

In coordination complexes with metals such as copper and ruthenium, thymine-1-acetic acid demonstrates versatile binding modes through X-ray crystallographic studies [4] [5]. The X-ray molecular structure of ruthenium complexes containing thymine acetate units shows that molecules can sit around inversion centers with distorted octahedral geometry [5]. The thymine acetate units arrange in antiparallel modes, coordinated through oxygen atoms of carboxylate moieties and chelated by nitrogen and oxygen atoms of the thymine ring [5].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₄ | [2] |

| Molecular Weight | 184.15 g/mol | [2] |

| Melting Point | 272-278°C (decomposition) | [6] |

| Density | 1.416 g/cm³ | [3] |

| Crystal System | Depends on coordination mode | [1] |

The structural analysis demonstrates that thymine-1-acetic acid can adopt different conformations depending on its coordination environment [5]. Bond length variations occur upon metal coordination, with lengthening of certain bonds and shortening of others compared to the free ligand [5]. These structural modifications are crucial for understanding the compound's coordination chemistry and potential applications.

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C)

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about thymine-1-acetic acid [7] [8]. The ¹H nuclear magnetic resonance spectrum in dimethyl sulfoxide-d₆ shows characteristic signals at δ 12.06 (singlet, 1H), 11.31 (singlet, 1H), 7.48 (singlet, 1H), 4.35 (singlet, 2H), and 1.74 (singlet, 3H) [7]. These chemical shifts correspond to the amino protons, methine proton of the thymine ring, methylene protons of the acetic acid chain, and methyl protons respectively [7].

The assignment of proton signals has been confirmed through two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and nuclear Overhauser effect spectroscopy [8]. The methine proton of thymine appears as a characteristic singlet around δ 7.48, while the N-methylene protons of the acetic acid moiety resonate at δ 4.35 [7] [8]. The methyl group attached to the thymine ring produces a sharp singlet at δ 1.74 [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of thymine-1-acetic acid with distinct chemical shifts for different carbon environments [5]. The carbonyl carbons of the thymine ring appear in the typical range for pyrimidine derivatives [5]. The carboxyl carbon of the acetic acid moiety shows characteristic downfield chemical shifts consistent with carboxylic acid functionality [5].

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Amino protons | 12.06, 11.31 | Singlet | 1H each |

| Thymine methine | 7.48 | Singlet | 1H |

| Methylene (acetate) | 4.35 | Singlet | 2H |

| Methyl (thymine) | 1.74 | Singlet | 3H |

In coordination complexes, the nuclear magnetic resonance spectra show significant changes in chemical shifts due to metal coordination effects [5]. The coordination of thymine-1-acetic acid to metal centers causes deshielding of certain protons and carbons, resulting in downfield shifts [5]. These spectral changes provide valuable information about the coordination modes and binding sites of the ligand [5].

Multinuclear nuclear magnetic resonance studies have also revealed dynamic behavior in solution, including tautomeric equilibria between different forms of the thymine ring [5]. The lactam-lactim tautomerism can be monitored through nuclear magnetic resonance spectroscopy, showing the influence of metal coordination on tautomeric distributions [5].

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Fourier transform infrared spectroscopy provides comprehensive information about the vibrational modes of thymine-1-acetic acid [9] [10] [11]. The infrared spectrum exhibits characteristic absorption bands corresponding to different functional groups within the molecule [9]. The carbonyl stretching vibrations of the thymine ring appear in the region typical for pyrimidine derivatives [10].

The carboxyl group of the acetic acid moiety produces distinct infrared absorption bands [9]. The carbonyl stretch of the carboxylic acid appears at higher frequencies compared to the thymine carbonyl groups [9]. The hydroxyl stretch of the carboxylic acid group contributes to the broad absorption in the hydroxyl region of the spectrum [9].

Raman spectroscopy complements infrared analysis by providing information about vibrations that may be infrared inactive [10]. The Raman spectrum of thymine derivatives shows characteristic bands at specific wavenumbers [10]. The symmetric deformation of the methyl group connected to the sp² hybridized carbon atom of thymine produces a notable band at 1361 cm⁻¹ [10].

| Vibrational Assignment | Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Carbonyl stretch (thymine) | ~1666 | Raman | Strong |

| Carbonyl stretch (carboxyl) | ~1700 | Infrared | Strong |

| Methyl deformation | 1361 | Raman | Medium |

| Ring stretching | 1246 | Raman | Weak |

The vibrational spectroscopy of thymine-1-acetic acid reveals important structural information about hydrogen bonding interactions [11]. Changes in vibrational frequencies upon complex formation or crystallization provide insights into intermolecular interactions [11]. The infrared spectrum shows shifts in carbonyl frequencies when the compound participates in hydrogen bonding networks [11].

Surface enhanced vibrational spectroscopy studies have been conducted on thymine derivatives, providing enhanced sensitivity for vibrational analysis [11]. These studies reveal that the vibrational spectra can be influenced by the local environment and intermolecular interactions [11]. The analysis of vibrational modes contributes to understanding the molecular dynamics and conformational preferences of thymine-1-acetic acid [11].

Temperature-dependent vibrational spectroscopy has shown that certain vibrational modes are sensitive to thermal effects [12]. The carbonyl stretching vibrations can shift with temperature changes, providing information about molecular flexibility and thermal stability [12]. These studies contribute to understanding the thermal behavior of thymine-1-acetic acid in different phases [12].

Mass Spectrometric Profiling

Mass spectrometry provides accurate molecular weight determination and structural information for thymine-1-acetic acid [9] [13]. Electrospray ionization mass spectrometry shows the molecular ion peak at m/z corresponding to the molecular weight of 184.15 [13]. The mass spectrometric analysis confirms the molecular formula C₇H₈N₂O₄ [13].

Fragmentation patterns in mass spectrometry reveal structural information about thymine-1-acetic acid [13]. The compound shows characteristic fragmentation involving loss of the carboxyl group and fragmentation of the thymine ring [13]. These fragmentation patterns are consistent with the proposed structure and provide confirmation of the connectivity between the thymine and acetic acid moieties [13].

High resolution mass spectrometry provides precise mass measurements that confirm the elemental composition [9]. The accurate mass determination distinguishes thymine-1-acetic acid from other isomeric compounds and validates the proposed molecular formula [9]. Isotope pattern analysis further supports the structural assignment [9].

| Mass Spectrometric Parameter | Value | Ionization Mode |

|---|---|---|

| Molecular ion [M+H]⁺ | 185.15 m/z | Positive ESI |

| Molecular ion [M-H]⁻ | 183.15 m/z | Negative ESI |

| Base peak | Variable | Depends on conditions |

| Fragmentation pattern | Loss of COOH, ring fragmentation | Both modes |

Tandem mass spectrometry experiments provide detailed fragmentation pathways and structural elucidation [9]. The collision-induced dissociation of thymine-1-acetic acid produces specific fragment ions that confirm the structural connectivity [9]. These experiments are particularly valuable for distinguishing between positional isomers and confirming the attachment site of the acetic acid group [9].

Mass spectrometric analysis of metal complexes containing thymine-1-acetic acid shows the formation of coordination compounds [9] [5]. The mass spectra reveal peaks corresponding to metal-ligand complexes and their fragments [5]. Loss of ligands under mass spectrometric conditions provides information about the stability and binding strength of the coordination complexes [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant